sodium 2-methoxy-5-nitrophenyl sulfate
Description
Overview of Aryl Sulfates in Organic Chemistry and Biochemistry
Aryl sulfates are a class of organic compounds that feature a sulfate (B86663) group (–OSO₃⁻) directly attached to an aromatic ring. wikipedia.org They are a subset of the broader category of organosulfates, which have the general structure R−O−SO₃⁻. wikipedia.org In biochemistry, the process of sulfation is critical for various metabolic functions. Nature activates the otherwise inert sulfate anion by forming derivatives of adenosine (B11128) 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.gov These molecules serve as universal sulfate donors, allowing for the enzymatic sulfation of numerous compounds. The hydrolysis of sulfate esters is catalyzed by a ubiquitous class of enzymes known as sulfatases. wikipedia.orgnih.gov
In organic chemistry, aryl sulfates are valuable intermediates and reagents. While some diaryl sulfates are noted for their high chemical stability, other forms can be designed as self-immolative linkers, releasing a payload molecule upon a specific trigger. acs.org The study of their hydrolysis mechanisms reveals that aryl sulfate monoanions typically undergo hydrolysis through an Sₙ2 mechanism. nih.gov Their synthesis and reactions are a significant area of research, particularly with the development of new catalytic methods. acs.org
Historical Development of Aromatic Sulfate Ester Synthesis and Characterization
The study of aryl sulfates is intrinsically linked to the discovery and characterization of sulfatase enzymes. Research dating back to the 1950s and 1960s utilized synthetic aryl sulfates, such as p-nitrophenyl sulfate, as standard substrates to detect and measure arylsulfatase activity. nih.govwikipedia.org This created a demand for reliable methods to synthesize these esters.
Historically, the sulfation of phenolic groups was often achieved using sulfur trioxide amine or amide complexes. researchgate.net However, these methods can have limitations. Over the years, more sophisticated and controlled approaches have been developed. A significant advancement was the use of protecting groups to allow for the direct and high-yield synthesis of protected sulfate monoesters, which can then be deprotected under specific conditions. researchgate.netacs.org For instance, the stable neopentyl group and the more labile isobutyl group have been successfully employed in the synthesis of various aromatic and aliphatic sulfate monoesters. acs.org More recently, Sulfur Fluorine Exchange (SuFEx) chemistry has emerged as a powerful tool for conveniently synthesizing aryl sulfate structures, including complex linkers for applications like antibody-drug conjugates. acs.orgacs.org The characterization of these compounds has evolved from simple activity assays to advanced spectroscopic and spectrometric techniques that provide detailed structural and physicochemical information.
Significance of Sodium 2-Methoxy-5-Nitrophenyl Sulfate as a Research Probe
This compound (MNPS) has emerged as a specialized tool in biochemical and biophysical research due to its unique photochemical properties. It belongs to a class of compounds known as "caged" compounds, which are inert until activated by a pulse of light.
This compound functions as a photoactivated proton donor, or a "caged proton". dntb.gov.ua When irradiated with ultraviolet (UV) light, the compound undergoes photolysis, rapidly releasing a proton (H⁺) and a sulfate ion into the surrounding solution. researchgate.net This process allows for the generation of a rapid and controlled decrease in pH, often referred to as a "pH jump". researchgate.net
The mechanism of proton release involves the formation of a transient nitronic acid intermediate following photolysis. researchgate.net This intermediate is acidic and quickly releases its proton to the solution. The final sulfate photoproduct is a strong acid, ensuring that the released protons are not significantly buffered by the parent compound. researchgate.net This property makes MNPS a highly effective tool for initiating reactions that are sensitive to changes in proton concentration on very short timescales.
The ability of this compound to generate rapid pH jumps has been harnessed to investigate fundamental processes at biological membrane interfaces. The lateral transport and release of protons at the water-membrane interface are critical to cellular bioenergetics, and MNPS provides a method to study these phenomena at a molecular level. dntb.gov.ua
In a typical experiment, MNPS is introduced into a system containing a model bilayer lipid membrane (BLM). dntb.gov.ua Upon flash photolysis, protons are released at the membrane surface. Researchers can then experimentally measure the kinetics of proton binding and the resulting changes in the membrane's electrostatic potential. dntb.gov.ua By analyzing these kinetics, it is possible to gain insights into the rate-limiting steps of proton exchange between the membrane surface and the bulk solution, providing a deeper understanding of proton transport dynamics that are central to cell function. dntb.gov.ua
Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₇S | uni.lu |
| Compound Name | (2-methoxy-5-nitrophenyl) hydrogen sulfate | uni.lu |
| Monoisotopic Mass | 248.99432 Da | uni.lu |
| InChI Key | OFEAGNHSEBDVQA-UHFFFAOYSA-N | uni.lu |
| Related Phenol (B47542) | 2-Methoxy-5-nitrophenol (B41512) | nih.gov |
Predicted Collision Cross Section (CCS) of (2-methoxy-5-nitrophenyl) hydrogen sulfate
Calculated using CCSbase
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 250.00160 | 144.9 |
| [M+Na]⁺ | 271.98354 | 152.7 |
| [M-H]⁻ | 247.98704 | 148.0 |
| [M+NH₄]⁺ | 267.02814 | 160.7 |
| [M+K]⁺ | 287.95748 | 147.1 |
| [M+H-H₂O]⁺ | 231.99158 | 143.6 |
| [M+HCOO]⁻ | 293.99252 | 164.1 |
| [M+CH₃COO]⁻ | 308.00817 | 178.8 |
| Data sourced from PubChemLite. uni.lu |
Properties
CAS No. |
2624118-96-1 |
|---|---|
Molecular Formula |
C7H6NNaO7S |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Sodium 2-Methoxy-5-Nitrophenyl Sulfate (B86663)
The primary route to sodium 2-methoxy-5-nitrophenyl sulfate involves the preparation of its precursor, 2-methoxy-5-nitrophenol (B41512), followed by a sulfonation reaction.
Sulfonation of 2-Methoxy-5-Nitrophenol Precursors
The synthesis of the key precursor, 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol), typically commences with guaiacol (B22219) (2-methoxyphenol). bloomtechz.com The process involves a multi-step sequence:
Acylation: Guaiacol is first treated with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to protect the phenolic hydroxyl group and form an acetylguaiacol ester. bloomtechz.com
Nitration: The acetylguaiacol ester then undergoes nitration. A mixture of nitric acid and acetic acid is commonly used to introduce a nitro group (-NO2) onto the aromatic ring. bloomtechz.com Due to the directing effects of the methoxy (B1213986) and acetyl groups, the nitro group is selectively introduced at the 5-position. bloomtechz.comguidechem.com
Hydrolysis: The final step in forming the precursor is the hydrolysis of the acetyl group, typically under basic conditions using sodium hydroxide (B78521), to yield 5-nitroguaiacol. bloomtechz.com
Once the 2-methoxy-5-nitrophenol precursor is obtained, the sulfate ester is formed via sulfonation. General methods for the sulfation of phenols often employ sulfur trioxide complexes, such as pyridine-sulfur trioxide (Py·SO3) or trimethylamine-sulfur trioxide (Me3N·SO3). rsc.org Another established method is a sulfitylation–oxidation protocol, which involves the synthesis of a protected sulfite (B76179) ester, followed by oxidation to the protected sulfate ester and subsequent cleavage to yield the final product. rsc.org The sulfonation of the phenolic hydroxyl group of 2-methoxy-5-nitrophenol, followed by conversion to its sodium salt, yields this compound. bloomtechz.com
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis is highly dependent on the careful control of reaction parameters. bloomtechz.com During the nitration of the acetylguaiacol ester, factors such as temperature, acid concentration, and reaction time are critical for achieving selective nitration and obtaining high purity and yield of the 5-nitro isomer. bloomtechz.com
Table 1: Optimization Parameters for Synthesis
| Synthetic Step | Key Parameters for Optimization | Objective | Reference |
|---|---|---|---|
| Acylation of Guaiacol | Temperature, reaction time, catalyst concentration | Achieve high yield and purity of acetylguaiacol ester | bloomtechz.com |
| Nitration of Acetylguaiacol Ester | Temperature, acid concentration, reaction time | Ensure selective nitration at the 5-position | bloomtechz.com |
| Sulfation of Phenol (B47542) | Choice of sulfating agent (e.g., Py·SO3, tributylsulfoammonium betaine), solvent, temperature | Achieve high conversion to the sulfate ester with simple purification | rsc.org |
Derivatization Strategies and Analog Synthesis
The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of various derivatives and analogs.
Chemical Modification of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed into other functionalities. A common and significant modification is the reduction of the nitro group to an amine (-NH2). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst. umich.edu This reaction converts the nitrophenyl moiety into an aminophenyl group, significantly altering the electronic properties and potential reactivity of the molecule.
Synthesis of Structurally Related Aryl Sulfate Esters
A variety of synthetic strategies have been developed for the synthesis of structurally related aryl sulfate esters, allowing for a broad exploration of this class of compounds. nih.govcapes.gov.br These methods provide pathways to analogs with different substitution patterns and properties.
One comprehensive approach involves the direct, high-yielding synthesis of protected sulfate monoesters using stable protecting groups like the neopentyl group or the more labile isobutyl group. nih.govcapes.gov.br These protecting groups can be removed under specific conditions to yield the final aryl sulfate monoester in near-quantitative yield. nih.govcapes.gov.br
Another powerful technique is the use of Sulfur Fluorine Exchange (SuFEx) chemistry to create diaryl sulfate structures. acs.org This method allows for the selective conjugation of phenols, even in the presence of other nucleophilic groups like hydroxyls and amines, without the need for protecting them. acs.org
Copper-catalyzed C–S bond formation followed by oxidation is another facile method for preparing a diverse range of sulfinate esters, which can be further oxidized to sulfate esters. rsc.org This two-step procedure is tolerant of various functional groups, including bromo, trifluoromethyl, and methoxycarbonyl groups. rsc.org
Table 2: Synthetic Strategies for Aryl Sulfate Esters and Analogs
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Use of Protecting Groups | Synthesis of protected sulfate monoesters (e.g., neopentyl or isobutyl esters) followed by deprotection. | High-yielding, allows for tuning of reactivity. | nih.govcapes.gov.br |
| Tributylsulfoammonium Betaine | Direct sulfation of phenols using a bench-stable reagent. | Near-quantitative conversion, chromatography-free method. | rsc.org |
| Sulfur Fluorine Exchange (SuFEx) | Formation of diaryl sulfates for conjugation of phenolic molecules. | High selectivity, synthetic flexibility. | acs.org |
| Cu-Catalyzed C-S Formation/Oxidation | Two-step synthesis from aryl iodides to form sulfinate esters, which can be oxidized to sulfates. | Good functional group tolerance, uses readily available starting materials. | rsc.org |
Green Chemistry Approaches in Aryl Sulfate Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of aryl sulfates. organic-chemistry.org These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Chemoenzymatic Synthesis
A significant green alternative to traditional chemical sulfation is the use of enzymes. Aryl sulfotransferases (ASTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to a phenolic acceptor. nih.govmdpi.com A common method involves the use of a bacterial aryl sulfotransferase, which utilizes p-nitrophenyl sulfate (p-NPS) as a sulfate donor. nih.gov
This chemoenzymatic approach offers several advantages:
High Selectivity: Enzymes often exhibit high regioselectivity and chemoselectivity, reducing the need for protecting groups and minimizing by-product formation. nih.gov
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing energy consumption and the use of harsh reagents. nih.gov
Reduced Waste: The high efficiency and selectivity of enzymes lead to higher yields and less chemical waste. uni.lu
For the synthesis of this compound, 2-methoxy-5-nitrophenol could be subjected to an enzymatic sulfation reaction using an appropriate aryl sulfotransferase.
Alternative Reagents and Reaction Conditions
Research into greener chemical synthesis pathways for aryl sulfates includes exploring alternative reagents and reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of chemical reactions, including sulfation. nih.gov This can lead to shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. The application of microwave-assisted sulfation to phenols using SO₃-Py complex has been shown to be effective. nih.gov
Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, ionic liquids, or deep eutectic solvents. organic-chemistry.orgrsc.org The development of sulfation methods in these greener solvents is an active area of research.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: SuFEx is a modern click chemistry approach that can be used for the synthesis of aryl sulfates. nih.gov This method involves the reaction of an aryl fluorosulfate (B1228806) with a silyl-ether to generate the sulfuric acid diester, which can then be converted to the target sulfate. nih.gov
The table below summarizes a comparison between conventional and potential green chemistry approaches for the synthesis of this compound.
| Feature | Conventional Chemical Synthesis | Green Chemistry Approaches (Enzymatic) |
| Sulfating Agent | SO₃-pyridine complex nih.govmdpi.com | Aryl sulfotransferase and p-NPS nih.govnih.gov |
| Solvent | Aprotic organic solvents (e.g., pyridine, DMF) | Aqueous buffer nih.gov |
| Reaction Temperature | Often elevated temperatures mdpi.com | Mild (e.g., 37 °C) nih.gov |
| By-products | Pyridine, potential side-reaction products mdpi.com | p-nitrophenol (from the sulfate donor) nih.gov |
| Selectivity | May require protecting groups for complex molecules | High regioselectivity and chemoselectivity nih.gov |
| Environmental Impact | Use of hazardous reagents and solvents | More environmentally benign uni.lu |
Advanced Structural and Spectroscopic Elucidation of Sodium 2 Methoxy 5 Nitrophenyl Sulfate
The comprehensive characterization of sodium 2-methoxy-5-nitrophenyl sulfate (B86663), a compound of interest in various chemical applications, necessitates the use of advanced analytical techniques. These methods provide detailed insights into its three-dimensional structure, molecular vibrations, crystalline arrangement, and electronic properties. This section delves into the specific application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), single-crystal X-ray diffraction, advanced mass spectrometry, and UV-Visible spectroscopy for the thorough elucidation of this compound's chemical nature.
Mechanistic and Kinetic Investigations
Hydrolysis Mechanisms of Aryl Sulfate (B86663) Esters
The hydrolysis of aryl sulfate esters, such as sodium 2-methoxy-5-nitrophenyl sulfate, is a fundamental reaction that has been the subject of considerable study. Unlike alkyl sulfates where cleavage of the carbon-oxygen (C–O) bond can be predominant, the hydrolysis of aryl sulfates proceeds through the cleavage of the sulfur-oxygen (S–O) bond. nih.gov This process involves a nucleophilic attack on the sulfur atom of the sulfate moiety. nih.govnih.govacs.org Theoretical and experimental studies confirm that aryl sulfate monoanions undergo hydrolysis via an SN2 mechanism. nih.govacs.orgacs.org Resonance effects in the aryl group lower the reactivity of the carbon center while facilitating the departure of the aryloxide leaving group when the reaction occurs at the sulfur center. nih.gov
The hydrolysis of aryl sulfate esters is catalyzed by the presence of acid. nih.govpnas.org In a process known as specific acid catalysis, the reaction is initiated by the protonation of an oxygen atom on the sulfate group. youtube.com This initial protonation step enhances the electrophilicity of the sulfur atom, making the sulfate ester more susceptible to nucleophilic attack by a water molecule. youtube.com
The general mechanism involves:
Protonation: A rapid, reversible protonation of the sulfate ester by a hydronium ion (H₃O⁺) to form a protonated intermediate. youtube.comchemistrysteps.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur center. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to another water molecule.
Elimination: The bond to the aryloxide leaving group is cleaved, releasing the corresponding phenol (B47542) and sulfuric acid. chemistrysteps.com
The entire process is an equilibrium, and the reaction can be driven to completion by using a large excess of water. chemistrysteps.com
In alkaline conditions, the hydrolysis of aryl sulfate esters is facilitated by a direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the sulfur atom. youtube.com The hydroxide ion is a potent nucleophile and does not require prior activation of the sulfate ester. youtube.com
The mechanism proceeds via a nucleophilic substitution pathway:
Nucleophilic Attack: The hydroxide ion attacks the sulfur atom of the sulfate ester, forming a pentacoordinate transition state. youtube.comnih.gov
Leaving Group Departure: The S–O bond cleaves, and the aryloxide anion is expelled as the leaving group. youtube.com
The hydrolysis of aryl sulfate monoanions in solution is a clear example of a nucleophilic substitution reaction at the sulfate moiety. nih.govacs.orgacs.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. nih.govacs.orgacs.org
Kinetic studies provide strong evidence for this mechanism. A Brønsted analysis, which correlates the reaction rate with the pKa of the leaving group (the phenol), yields a linear free-energy relationship. For the uncatalyzed hydrolysis of a series of aryl sulfates, the Brønsted coefficient (βLG) was found to be -1.81. nih.govacs.org This large negative value indicates that there is a substantial amount of negative charge developed on the leaving group oxygen atom in the transition state, which is characteristic of a dissociative SN2 pathway with significant S-O bond cleavage. nih.govacs.org
Table 1: Brønsted Coefficient for Aryl Sulfate Hydrolysis
| Reaction Condition | βLG Value | Implied Mechanism | Source(s) |
| Uncatalyzed Hydrolysis | -1.81 | Dissociative SN2 at Sulfur | nih.gov, acs.org |
| Enzyme-Catalyzed Hydrolysis* | -0.86 ± 0.23 | SN2 at Sulfur | nih.gov, acs.org |
| Data for Pseudomonas aeruginosa arylsulfatase for comparison. |
Photochemical Reaction Mechanisms of this compound
This compound is a photolabile compound, often referred to as a "caged" proton source. researchgate.net Upon exposure to UV radiation, it undergoes a photochemical reaction that results in the release of a proton and the formation of other photoproducts. researchgate.net This property is analogous to that of other 2-nitrophenyl-based phototriggers, such as 1-(2-nitrophenyl)ethyl sulfate. nih.gov The underlying mechanism involves an intramolecular rearrangement initiated by the excitation of the nitro group. nih.gov
The photolysis leads to the formation of a transient aci-nitro intermediate (a nitronic acid), which is responsible for the subsequent release of a proton. nih.gov
The release of protons from nitrophenyl-based caged compounds following flash photolysis is a multi-step process with distinct kinetics. nih.gov Studies on the closely related 1-(2-nitrophenyl)ethyl sulfate provide a detailed kinetic framework that can be applied to this compound.
The process is biphasic:
Formation of the Nitronic Acid: Upon absorption of a photon, the 2-nitrophenyl group rapidly rearranges to form a nitronic acid intermediate. This step is observed as a prompt rise in absorbance around 400 nm. nih.gov
Deprotonation: The nitronic acid is acidic and subsequently releases a proton into the solution. nih.gov This deprotonation step is extremely rapid.
The subsequent decay of the aci-nitro species is a slower process. nih.gov
Table 2: Kinetic Data for Proton Release from a Nitrophenyl Caged Sulfate
| Kinetic Parameter | Measured Value | Description | Source |
| Proton Release Rate (at neutral pH) | (1.58 ± 0.09) x 10⁷ s⁻¹ | Rate of deprotonation of the nitronic acid intermediate. | nih.gov |
| Aci-nitro Decay Rate (at pH 7, 20°C) | 18 ± 4 s⁻¹ | Rate of decay of the aci-nitro intermediate after proton release. | nih.gov |
| Nitronic Acid pKa | 3.69 ± 0.05 | Acid dissociation constant of the transient nitronic acid. | nih.gov |
| Data from the study of 1-(2-nitrophenyl)ethyl sulfate. |
The photolysis and subsequent proton release are influenced by environmental conditions, most notably pH. nih.gov The intensity of the light source will affect the concentration of the photolyzed compound and thus the magnitude of the proton release, but the kinetic mechanism itself is primarily dependent on pH.
The pKa of the transient nitronic acid intermediate is a critical factor. nih.gov At a pH well above the pKa (e.g., pH 7), deprotonation is rapid and complete. However, at more acidic pH values (closer to the pKa), a significant fraction of the aci-nitro intermediate will exist in its protonated form. nih.gov This leads to a more complex, biphasic release of protons, with the slower phase being characterized by an apparent rate constant that is strongly dependent on the pH of the solution. nih.gov The decay lifetime of the aci-nitro intermediate is also affected by the pH of the solution. nih.gov
Redox Chemistry of the Nitrophenyl Moiety
The redox chemistry of the nitrophenyl moiety is a cornerstone of the chemical behavior of this compound. The electron-withdrawing nature of the nitro group (NO₂) profoundly influences the electronic environment of the benzene (B151609) ring, making it susceptible to reduction reactions. This section delves into the mechanistic and kinetic aspects of the redox transformations involving the nitrophenyl group, drawing upon research findings from related nitroaromatic compounds to elucidate the expected behavior of the target molecule.
The presence of the methoxy (B1213986) group (OCH₃) at the ortho position and the nitro group at the meta position to the sulfate ester linkage creates a specific electronic environment. The methoxy group is generally considered electron-donating through its resonance effect, while the nitro group is strongly electron-withdrawing through both resonance and inductive effects. The interplay of these substituents dictates the electron density on the aromatic ring and, consequently, the ease of reduction of the nitro group.
Research on simpler, related molecules such as nitrophenols provides valuable insights. For instance, the catalytic reduction of nitrophenols is a widely studied model reaction. These studies reveal that the reduction often follows a Langmuir-Hinshelwood mechanism, where the reaction occurs on the surface of a catalyst. rsc.org The kinetics of such reductions are influenced by factors like the position of the substituents on the aromatic ring. nih.govrsc.org
R-NO₂ → R-NO → R-NHOH → R-NH₂
Each of these steps involves electron and proton transfers, and the stability of the intermediates can be influenced by the surrounding chemical environment, including pH and the presence of catalysts.
Detailed Research Findings
While direct experimental data for this compound is scarce, studies on analogous compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) offer a basis for understanding its redox chemistry. The catalytic reduction of these nitrophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a metallic nanoparticle catalyst is a well-documented process. mdpi.com
The reaction kinetics are often monitored by UV-Vis spectroscopy, following the disappearance of the nitrophenolate ion peak. nih.gov The apparent rate constants (k_app) for the reduction of different nitrophenol isomers have been determined, providing a quantitative measure of their reactivity. For example, in one study using gold nanoparticles stabilized by an ionic liquid, the apparent rate constant for the reduction of 4-nitrophenol was found to be higher than that of 2-nitrophenol, a difference attributed to the intramolecular hydrogen bonding in the latter. nih.govrsc.org
The thermodynamic parameters of activation for these reduction reactions, such as activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#), have also been calculated. These parameters provide deeper insights into the reaction mechanism and the energy barriers involved. nih.gov
The following interactive table presents kinetic and thermodynamic data for the catalytic reduction of 2-nitrophenol and 4-nitrophenol, which can serve as a model for understanding the potential redox behavior of the nitrophenyl moiety in this compound.
Interactive Data Table: Kinetic and Thermodynamic Parameters for the Catalytic Reduction of Nitrophenols
| Compound | Apparent Rate Constant (k_app) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH#) (kJ mol⁻¹) | Entropy of Activation (ΔS#) (J mol⁻¹ K⁻¹) |
| 2-Nitrophenol | 7.73 x 10⁻⁵ | 100.59 | 97.90 | -21.45 |
| 4-Nitrophenol | 1.10 x 10⁻⁴ | 99.40 | 96.71 | -25.21 |
Note: Data extracted from a study on the catalytic reduction of nitrophenols using gold nanoparticles stabilized by [C₄C₁₆Im]Br at 298.15 K. This data is for illustrative purposes to understand the redox chemistry of the nitrophenyl moiety. nih.gov
The one-electron reduction potential is a key parameter in the redox chemistry of nitroaromatic compounds, as it governs the initial step of electron transfer. nih.gov While the precise value for this compound is not documented, it is known that the redox properties of nitro compounds are crucial in their biological activity. nih.gov The formation of a nitro anion radical is often an obligate intermediate in their reductive metabolism. nih.gov
Theoretical and Computational Chemistry
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-methoxy-5-nitrophenyl sulfate (B86663) anion. These calculations provide a detailed view of the molecule's stability, reactivity, and spectroscopic characteristics. For this compound, such studies highlight the significant influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the phenyl sulfate core.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is especially valuable for exploring reaction mechanisms, enabling the characterization of transition states and the calculation of activation energies. While direct DFT studies on the reaction pathways of sodium 2-methoxy-5-nitrophenyl sulfate are not widely published, extensive research on analogous compounds like p-nitrophenyl sulfate provides significant insights. acs.orglu.se For instance, DFT has been used to generate free energy surfaces for the hydrolysis of p-nitrophenyl sulfate, a model system for sulfuryl transfer reactions. acs.orglu.se These studies, which often use functionals like B3LYP with basis sets such as 6-31+G* for geometry optimization, help identify transition states and map the energetic landscape of reactions. acs.orglu.se Similar methodologies could be applied to 2-methoxy-5-nitrophenyl sulfate to understand its degradation pathways or enzymatic reactions, considering how the additional methoxy group would alter the electronic landscape and, consequently, the reaction barriers.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio quantum chemistry methods, which are based on first principles, are used to predict a variety of spectroscopic properties with high accuracy. These methods can calculate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which aids in the interpretation of experimental data. For molecules with similar functional groups, DFT methods have been successfully used to calculate NMR isotropic chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The correlation between theoretical and experimental spectra is often high, allowing for confident structural assignments. epstem.net For 2-methoxy-5-nitrophenyl sulfate, ab initio calculations could predict its characteristic spectroscopic signatures, providing a theoretical foundation for the observed absorption bands and chemical shifts.
Molecular Dynamics Simulations of Solvation and Membrane Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. This technique is invaluable for understanding how this compound interacts with its environment, such as in a solvent or with a biological membrane. MD simulations can reveal the structure of the solvation shell around the molecule in an aqueous solution, offering insights into its solubility. pku.edu.cn By simulating the compound's interaction with lipid bilayers, these models can also predict its ability to permeate cell membranes. Studies on similar sulfated molecules have used MD simulations to evaluate the performance of various force fields (like CHARMM36 and GLYCAM06) in capturing interactions with ions and the surrounding environment, which is crucial for biological relevance. semanticscholar.org
Prediction of Reactivity and Stability through Computational Models
Computational models are key to predicting the chemical reactivity and stability of molecules. By calculating molecular descriptors like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can infer a molecule's susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of molecular stability. nih.gov For this compound, the presence of both an electron-withdrawing nitro group and an electron-donating methoxy group creates a complex electronic profile that governs the reactivity of the aromatic ring. Computational analysis, including the generation of a molecular electrostatic potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites of interaction. nih.gov
| Computational Parameter | Significance | Predicted Influence on 2-methoxy-5-nitrophenyl sulfate |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates greater reactivity towards electrophiles. | Influenced by the electron-donating methoxy group. |
| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates greater reactivity towards nucleophiles. | Strongly lowered by the electron-withdrawing nitro group. |
| HOMO-LUMO Gap | Indicates chemical stability. A larger gap implies higher stability and lower reactivity. | The combined effect of the methoxy and nitro groups determines the overall gap and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, showing nucleophilic (negative) and electrophilic (positive) sites. | Negative potential expected around the sulfate and nitro oxygen atoms; positive potential elsewhere. |
Comparative Computational Studies with Analogous Compounds
To better understand the structure-property relationships of this compound, it is useful to perform comparative computational studies with its analogs. By systematically analyzing compounds like p-nitrophenyl sulfate, 2-methoxy-5-nitrophenol (B41512), and other substituted phenyl sulfates, researchers can isolate the electronic and steric effects of the methoxy and nitro groups. acs.orglu.senih.gov For example, theoretical comparisons of the hydrolysis of p-nitrophenyl sulfate and p-nitrophenyl phosphate (B84403) have revealed significant differences in their reaction pathways and solvation effects, highlighting the unique nature of the sulfuryl transfer reaction. acs.orglu.se Similar comparative studies involving 2-methoxy-5-nitrophenyl sulfate would elucidate how the methoxy group, positioned ortho to the sulfate, modulates the properties observed in the simpler p-nitrophenyl sulfate analog.
Biochemical and Enzymatic Transformations Non Clinical Focus
Enzymatic Hydrolysis by Arylsulfatases
Sodium 2-methoxy-5-nitrophenyl sulfate (B86663) serves as a chromogenic substrate for arylsulfatases, enzymes that catalyze the hydrolysis of sulfate esters. The enzymatic cleavage of this compound results in the release of 2-methoxy-5-nitrophenol (B41512), a colored product that facilitates the measurement of enzyme activity.
Substrate Specificity and Kinetic Parameters with Purified Enzymes
While specific kinetic data such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for sodium 2-methoxy-5-nitrophenyl sulfate are not extensively documented in publicly available literature, the substrate falls into the class of nitrophenyl sulfates, which are well-characterized substrates for various arylsulfatases. The activity of arylsulfatases is influenced by factors such as pH and substrate concentration. For instance, the optimal pH for arylsulfatase activity can vary depending on the specific substrate and its concentration. With 2-hydroxy-5-nitrophenylhydrogen sulfate, a closely related compound, the optimal pH for arylsulfatase from Helix pomatia is generally 6.2, but can increase to 7.2 at higher substrate concentrations interchim.fr.
Arylsulfatases exhibit broad substrate specificity, with notable variations in K_m and V_max values for different aryl sulfate esters researchgate.net. For comparison, kinetic studies with the commonly used substrate p-nitrophenyl sulfate (p-NPS) and arylsulfatase from Helix pomatia provide insights into the potential kinetic behavior with this compound.
Table 1: Kinetic Constants for Arylsulfatase from Helix pomatia with p-nitrophenyl sulfate
| Parameter | Value | Conditions |
|---|---|---|
| K_m | 2.18 mM | Soluble enzyme |
| K_m | 5.29 mM | Immobilized enzyme |
| Optimal pH | 7.0 | Immobilized enzyme |
Data derived from studies on p-nitrophenyl sulfate and may serve as an estimate for the kinetic behavior of this compound. researchgate.net
Mechanisms of Enzymatic Cleavage of Sulfate Esters
The enzymatic hydrolysis of aryl sulfate esters by sulfatases proceeds through a highly conserved mechanism. This process involves a key catalytic residue, a Cα-formylglycine (FGly), which is post-translationally generated from a conserved cysteine or serine residue within the enzyme's active site.
The proposed mechanism for sulfate ester cleavage is initiated by the nucleophilic attack of a hydroxyl group from the hydrated form of the FGly residue on the sulfur atom of the sulfate ester. This attack leads to the formation of a transient pentacoordinate sulfur intermediate. Subsequently, the alcohol moiety (in this case, 2-methoxy-5-nitrophenol) is eliminated, resulting in a sulfated enzyme intermediate. The final step involves the hydrolysis of this intermediate, which regenerates the formylglycine residue in its hydrated, active form and releases the sulfate ion. This catalytic cycle allows the enzyme to process multiple substrate molecules.
Identification and Characterization of Relevant Arylsulfatases
Several arylsulfatases from various sources have been identified and characterized, many of which are expected to hydrolyze this compound due to their broad specificity for aryl sulfate esters.
Pseudomonas aeruginosa Arylsulfatase (PAS): This bacterial sulfatase has been extensively studied. Its crystal structure has been resolved, providing significant insights into the catalytic mechanism of the sulfatase family. PAS is known to hydrolyze various aryl sulfates, and its gene (atsA) has been cloned and sequenced. The enzyme is a monomer with a molecular mass of approximately 57 kDa and exhibits maximal activity at alkaline pH.
Helix pomatia Arylsulfatase: The digestive juice of the Roman snail, Helix pomatia, is a rich source of arylsulfatase activity. This enzyme preparation is widely used in biochemical assays for the hydrolysis of steroid sulfates and other aryl sulfates. It has a broad substrate specificity and is known to be inhibited by sulfate and sulfite (B76179) ions researchgate.net. The enzyme's activity towards 2-hydroxy-5-nitrophenylhydrogen sulfate, a structurally similar compound, suggests it is also active on this compound interchim.fr.
Human Arylsulfatases: Humans have several arylsulfatases (e.g., Arylsulfatase A, B, C, etc.), each with specific physiological roles, primarily within the lysosome for the degradation of sulfated biomolecules. While their primary substrates are endogenous compounds, they can also hydrolyze artificial chromogenic substrates like nitrocatechol sulfate.
Interactions with Biomacromolecules at the Molecular Level
Beyond its role as an enzyme substrate, this compound has been utilized as a photoactivated "caged proton" source to investigate proton dynamics at the interface of model biological membranes.
Proton Binding and Release at Membrane Surfaces
In studies using bilayer lipid membranes (BLMs), the photo-induced cleavage of this compound (MNPS) has been employed to generate a rapid, localized release of protons at the membrane-water interface. This technique allows for the real-time measurement of proton binding to the membrane surface. The release of protons from MNPS leads to a change in the membrane's boundary potential. This change is influenced by the opposing effects of the adsorption of the MNPS anion and the binding of the released protons. The steady-state change in the boundary potential due to proton binding is dependent on the buffer concentration and the pH of the surrounding solution.
Studies in Reconstituted Membrane Systems
Experiments in reconstituted BLM systems have provided a quantitative understanding of the kinetics of proton binding and release. A theoretical model has been developed to describe the photo-induced damage of MNPS, the subsequent release of protons at the membrane surface, and the exchange of both MNPS molecules and protons between the membrane and the bulk aqueous solution. These studies have shown that the rate-limiting step for the dissipation of the localized proton gradient is the diffusion of protons within the unstirred water layer adjacent to the membrane. This indicates that the protons released from MNPS rapidly equilibrate between the BLM surface and this adjacent water layer.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for the separation and analysis of sodium 2-methoxy-5-nitrophenyl sulfate (B86663) and its cleavage product, 2-methoxy-5-nitrophenol (B41512). These techniques are essential for monitoring enzymatic reactions and for pharmacokinetic studies. sielc.com
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitrophenyl sulfates. nih.gov Due to the highly polar nature of the sulfate group, developing a robust HPLC method requires careful optimization of the stationary and mobile phases to achieve adequate retention and sharp peaks. nih.gov
Reverse-phase (RP) HPLC is a common approach. sielc.com For instance, sodium 2-methoxy-5-nitrophenolate, the non-sulfated form, can be effectively separated using a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com
For highly polar sulfated compounds that may not be well-retained on standard C18 columns, several strategies can be employed. Ion-pairing liquid chromatography (IPLC) is one such technique, where an ion-pairing reagent (e.g., tetrabutylammonium (B224687) bromide) is added to the mobile phase. nih.govnih.gov This reagent forms a hydrophobic ion pair with the charged sulfate group, increasing its retention on the reverse-phase column. nih.gov An alternative is the use of specialized stationary phases, such as polar-embedded or pentafluorophenyl (PFP) columns, which offer different selectivity for polar analytes. nih.govmdpi.com The pH and buffer capacity of the mobile phase are critical parameters that strongly influence the separation results. nih.govmdpi.com
Below is a table summarizing typical HPLC conditions for related nitrophenyl compounds.
Table 1: HPLC Method Parameters for Analysis of Nitrophenyl Compounds
| Parameter | Method 1: Nitrophenolate Analysis sielc.com | Method 2: Ion-Pair for Nitrophenyl Sulfate nih.gov | Method 3: Sulfated Phenols Analysis mdpi.com |
|---|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | Reverse-Phase C18 | Kinetex PFP (Pentafluorophenyl) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Methanol:Water (50:50, v/v) with 0.01 M Tetrabutylammonium Bromide | A: 10 mM Ammonium Acetate, 0.1% HCOOH; B: 100% MeOH (Gradient) |
| Detection | UV-Vis | UV-Vis (290 nm) | Photodiode Array (PDA) (200-400 nm) |
| Flow Rate | Not specified | Isocratic | 0.6 mL/min |
| Temperature | Ambient | Ambient | 45 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com However, sodium 2-methoxy-5-nitrophenyl sulfate is a non-volatile salt, and its direct analysis by GC-MS is not feasible. The high polarity and low volatility of nitrophenols and their sulfated conjugates also present challenges, as they can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net
To overcome this limitation, derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Common derivatization strategies for phenolic compounds include:
Silylation: Replacing active hydrogens (like the one in a hydroxyl group) with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique for making polar compounds amenable to GC analysis. researchgate.net
Alkylation/Benzylation: Introducing an alkyl or benzyl (B1604629) group. On-column benzylation using reagents like benzylammonium salts has been shown to be effective for the derivatization of phenols. researchgate.net
After derivatization, the resulting volatile product can be separated on a capillary GC column and detected with high sensitivity and specificity by a mass spectrometer. researchgate.net While GC-MS is a standard method for many volatile sulfur compounds, its application to this compound is indirect and dependent on the successful chemical conversion to a volatile derivative. mdpi.com
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for quantifying trace levels of compounds in complex biological or environmental samples. ub.edu
An efficient method for the determination of 2-methoxy-5-nitrophenolate sodium in aquatic products has been developed using HPLC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS). researchgate.net In this method, analytes are first extracted and purified before being separated by LC and detected by MS/MS in negative ion mode. researchgate.net The use of Multiple Reaction Monitoring (MRM) enhances specificity by tracking a specific precursor-to-product ion transition for the target analyte. Such methods demonstrate excellent linearity, recovery, and low limits of quantitation (LOQ). researchgate.net The robustness of LC-MS/MS eliminates the need for derivatization and can handle the polar nature of sulfated compounds directly, making it superior to GC-MS for this particular analysis. nih.gov
Table 2: Performance of LC-APCI-MS/MS Method for 2-methoxy-5-nitrophenolate sodium researchgate.net
| Parameter | Value |
|---|---|
| Linearity Range | 2–200 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery Rates | 86.1–94.3% |
| Limit of Quantitation (LOQ) | 2 µg/kg |
| Relative Standard Deviations (RSD) | < 10% |
Spectrophotometric and Fluorometric Assay Development
This compound is an analogue of p-nitrophenyl sulfate (pNPS), a well-known chromogenic substrate used in spectrophotometric assays to measure the activity of arylsulfatase enzymes. google.comsigmaaldrich.com The principle of this assay is based on the enzymatic cleavage of the sulfate ester bond. This reaction releases the nitrophenolate ion, a chromophore that exhibits strong absorbance at a specific wavelength under alkaline conditions, allowing for its colorimetric quantification. google.com
While colorimetric methods are straightforward, they can lack the sensitivity required to detect low levels of enzyme activity. google.com Fluorometric assays offer a significant advantage, often being at least a hundred times more sensitive. google.com These assays utilize fluorogenic substrates, such as 4-methylumbelliferyl sulfate (4-MUS). researchgate.net The enzymatic hydrolysis of 4-MUS releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). researchgate.netmdpi.com The fluorescence intensity is measured at specific excitation and emission wavelengths, providing a highly sensitive measure of sulfatase activity. google.com The development of novel fluorogenic probes that can be excited by visible light and have improved kinetic properties continues to be an area of active research to enhance assay sensitivity and versatility. researchgate.net
Table 3: Comparison of Assay Methods for Arylsulfatase Activity
| Feature | Spectrophotometric (Colorimetric) Assay google.com | Fluorometric Assay google.com |
|---|---|---|
| Typical Substrate | p-Nitrophenyl sulfate (pNPS) | 4-Methylumbelliferyl sulfate (4-MUS) |
| Enzymatic Product | p-Nitrophenol | 4-Methylumbelliferone (4-MU) |
| Detection Principle | Absorbance | Fluorescence |
| Typical Wavelength (Detection) | 410 nm (Absorbance) | Ex: 360 nm / Em: 450 nm (Fluorescence) |
| Relative Sensitivity | Lower | Higher (≥100x) |
Electrochemical Sensing and Detection of Sulfate Ester Cleavage Products
Electrochemical sensors represent a promising avenue for the rapid, cost-effective, and portable detection of various analytes. mdpi.com For this compound, electrochemical detection would typically target the cleavage product, 2-methoxy-5-nitrophenol, rather than the parent sulfated ester.
The enzymatic hydrolysis of the sulfate ester, catalyzed by an arylsulfatase, releases the electroactive 2-methoxy-5-nitrophenol. researchgate.net This phenolic product can be detected electrochemically. The principle is analogous to biosensors developed for other enzyme systems, where an enzyme is immobilized on an electrode surface and its catalytic reaction with a substrate produces or consumes an electrochemically active species. nih.gov For example, the phenolic hydroxyl group of the cleavage product can be oxidized at a specific potential on the surface of a modified electrode, generating a measurable current that is proportional to its concentration. nih.gov
The development of such a sensor would involve:
Immobilizing an arylsulfatase enzyme onto an electrode surface.
Introducing the sample containing this compound.
The enzyme catalyzes the hydrolysis, cleaving the sulfate ester. researchgate.netnih.gov
The released 2-methoxy-5-nitrophenol is then electrochemically oxidized or reduced at the electrode surface, generating a detectable signal.
The sensitivity and selectivity of the sensor can be significantly enhanced by modifying the electrode with nanomaterials like graphene oxide or metallic nanoparticles, which can improve electron transfer rates and provide a larger surface area for enzyme immobilization. mdpi.com
Applications in Chemical and Materials Science
Utilization as a Reagent in Organic Synthesis
While sodium 2-methoxy-5-nitrophenyl sulfate (B86663) itself is more commonly associated with biochemical applications, its core structure, the 2-methoxy-5-nitrophenyl moiety, serves as a valuable building block in organic synthesis. The synthesis of this core structure, 5-nitroguaiacol (2-methoxy-5-nitrophenol), provides insight into its role as a precursor. The process typically starts from guaiacol (B22219) (2-methoxyphenol) and involves a series of controlled reactions, including acylation and nitration, to introduce the nitro group at the desired position on the aromatic ring. bloomtechz.com The resulting 5-nitroguaiacol can then be used to build more complex molecules. bloomtechz.com
For instance, related derivatives like 4-fluoro-2-methoxy-5-nitroaniline (B580436) are crucial reagents in the synthesis of dihydropyrroloquinoline derivatives, which have been investigated for their potential as anticancer agents. chemicalbook.com Similarly, the related compound 2-hydroxy-5-nitrophenyl sulfate dipotassium (B57713) salt is noted as being a useful compound in organic synthesis. chemicalbook.com The synthesis of the 5-nitroguaiacol precursor involves several key reagents, highlighting the chemical transformations required to produce this versatile scaffold. bloomtechz.com
Table 1: Key Reagents in the Synthesis of the 5-Nitroguaiacol Scaffold This table lists the typical chemicals used to synthesize the core phenolic structure of sodium 2-methoxy-5-nitrophenyl sulfate.
| Role in Synthesis | Chemical Name |
|---|---|
| Starting Material | Guaiacol (2-methoxyphenol) |
| Acylating Agent | Acetic anhydride (B1165640) or Acetyl chloride |
| Nitrating Agent | Nitric acid |
| Hydrolysis Agent | Sodium hydroxide (B78521) |
| Salt Formation | Sodium hydroxide or Sodium carbonate |
| Purification Agent | Activated charcoal |
Data sourced from Bloom Tech. bloomtechz.com
Use as a Chromogenic/Fluorogenic Substrate in Biochemical Assays
A primary application of this compound is as a chromogenic substrate in biochemical assays, particularly for detecting the activity of arylsulfatase enzymes. The principle of this application is analogous to that of the widely used substrate, p-nitrophenyl sulfate (p-NPS). researchgate.net When an arylsulfatase enzyme is present, it catalyzes the hydrolysis of the sulfate ester bond of the substrate. researchgate.net
This enzymatic cleavage releases the phenolate (B1203915) anion, in this case, 2-methoxy-5-nitrophenolate (also known as 5-nitroguaiacolate). sigmaaldrich.comnih.gov This product is a chromogenic molecule, meaning it has a distinct color and absorbs light at a specific wavelength. sigmaaldrich.com The intensity of the color produced is directly proportional to the amount of product formed, which in turn corresponds to the activity of the arylsulfatase enzyme in the sample. By measuring the change in absorbance over time using a spectrophotometer, researchers can quantify the rate of the enzymatic reaction. This method is fundamental for studying enzyme kinetics and for the sensitive detection of sulfatase activity in various biological samples. cam.ac.uk
Table 2: Properties of the Chromogenic Product, 2-Methoxy-5-nitrophenol (B41512) This table details the physical and chemical properties of the molecule released upon enzymatic cleavage of this compound.
| Property | Value |
|---|---|
| Common Name | 5-Nitroguaiacol |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Powder |
| Melting Point | 103-107 °C |
| IUPAC Name | 2-methoxy-5-nitrophenol |
Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov
Application as a Molecular Probe in Biophysical Studies
Extending its role as a substrate, this compound can be employed as a molecular probe for detailed biophysical studies of enzyme mechanisms and kinetics. The use of chromogenic substrates allows for real-time monitoring of enzymatic reactions, which is crucial for understanding the pre-steady-state and steady-state kinetics of an enzyme. cam.ac.uk
In a typical experiment using a stopped-flow spectrophotometer, the enzyme and substrate are mixed rapidly, and the formation of the colored product is monitored from milliseconds after mixing. cam.ac.uk The resulting kinetic trace can reveal important information. For example, an initial rapid "burst" of product formation can be observed, which corresponds to the initial acylation of the enzyme's active site and can be used to determine the concentration of active enzyme. cam.ac.uk This is followed by a slower, linear steady-state rate of production. cam.ac.uk By analyzing these reaction phases under different substrate concentrations, researchers can determine fundamental kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat), providing deep insights into the enzyme's efficiency and mechanism of action.
Potential in Smart Materials or Sensor Development
There is significant potential for integrating this compound into smart materials or biosensors for the detection of specific enzymatic activities. The principle relies on immobilizing the substrate onto a solid support, such as a polymer film, membrane, or nanoparticle. This creates a material that is responsive to the presence of a target enzyme.
This concept is well-established for other chromogenic and fluorogenic molecules, which have been incorporated into materials like cellulose (B213188) to develop sensors. mdpi.com For example, sensing dyes have been embedded in cellulose ester membranes to create fluorescence-based sensors for monitoring specific chemicals. mdpi.com
A hypothetical sensor using this compound would involve its covalent attachment or entrapment within a matrix like a hydrogel or cellulose film. When this material is exposed to a sample containing an arylsulfatase, the enzyme would cleave the substrate, releasing the yellow-colored 2-methoxy-5-nitrophenol directly onto the material's surface. This would result in a visible color change, allowing for simple, naked-eye detection or more sensitive quantitative analysis with a portable spectrophotometer. Such a sensor could be developed for applications in environmental monitoring, food quality control, or clinical diagnostics where rapid and easy detection of sulfatase activity is required.
Table 3: Conceptual Components of a Sensor Based on this compound
| Component | Material/Molecule | Function |
|---|---|---|
| Sensing Element | This compound | Reacts with the target enzyme to produce a signal. |
| Signal Transducer | 2-Methoxy-5-nitrophenol (Product) | The chromogenic product whose color is measured. |
| Support Matrix | Cellulose film, hydrogel, or nanoparticles | Immobilizes the sensing element and provides the physical structure of the sensor. |
| Analyte | Arylsulfatase Enzyme | The target molecule to be detected. |
Environmental Fate and Biotransformation
Photodegradation Pathways in Aquatic Environments
In aquatic environments, sodium 2-methoxy-5-nitrophenyl sulfate (B86663) is susceptible to photodegradation, a process driven by sunlight. The photodegradation of its parent compound, 5-nitroguaiacol, has been studied under simulated sunlight conditions, providing insights into the potential environmental fate of the sulfated form.
The photolysis of 5-nitroguaiacol in aqueous solutions follows first-order kinetics, with a reported atmospheric lifetime of approximately 167 hours of illumination at a pH of 5. nih.gov This suggests a potential for long-range transport in the atmosphere if aerosolized. The degradation process involves several key transformation pathways:
Denitration: The removal of the nitro group (-NO2) from the aromatic ring is a significant degradation step.
Hydroxylation: The addition of hydroxyl groups (-OH) to the aromatic ring can occur.
Carbon Loss and Gain: The molecular structure can undergo fragmentation leading to the loss of carbon atoms, or conversely, reactions can lead to the formation of larger molecules. nih.gov
During the photolysis of 5-nitroguaiacol, a notable observation is the formation of chromophores, which are light-absorbing compounds. This indicates that some of the transformation products may also be susceptible to further photodegradation. nih.gov While the complete photodegradation pathway of sodium 2-methoxy-5-nitrophenyl sulfate has not been fully elucidated, the study of 5-nitroguaiacol suggests a complex series of reactions leading to the breakdown of the parent molecule.
Table 1: Photodegradation Characteristics of 5-Nitroguaiacol
| Parameter | Value | Reference |
| Kinetics | First-order | nih.gov |
| Atmospheric Lifetime (aqueous-phase, pH 5) | 167 hours (illumination) | nih.gov |
| Primary Transformation Processes | Denitration, Hydroxylation, Carbon Loss, Carbon Gain | nih.gov |
Biodegradation by Environmental Microorganisms
The biodegradation of this compound is a critical process influencing its persistence in soil and water. Research has primarily focused on the degradation of its core structure, 5-nitroguaiacol, by environmental microorganisms.
Studies have successfully isolated bacterial strains capable of utilizing 5-nitroguaiacol as a sole source of carbon and energy. Notably, two strains of the genus Rhodococcus, including one identified as Rhodococcus opacus, were isolated from forest soil and demonstrated the ability to degrade 5-nitroguaiacol. nih.gov A key finding from this research was the stoichiometric release of nitrite (B80452) ions during the degradation process, indicating that the initial step in the biodegradation pathway involves the removal of the nitro group from the aromatic ring. nih.gov
While the complete enzymatic pathway for 5-nitroguaiacol degradation by Rhodococcus opacus has not been fully detailed, the degradation of other nitrophenols by Rhodococcus species often proceeds through a monooxygenase-catalyzed removal of the nitro group. For instance, the degradation of p-nitrophenol by some Rhodococcus strains involves a two-component monooxygenase that converts p-nitrophenol to p-nitrocatechol and then to 1,2,4-benzenetriol, which subsequently undergoes ring cleavage. nih.gov It is plausible that a similar enzymatic mechanism is involved in the degradation of 5-nitroguaiacol, where a monooxygenase would initiate the attack on the aromatic ring, leading to the release of the nitro group as nitrite.
The ability of Rhodococcus species to degrade a wide range of aromatic compounds is well-documented, and their metabolic versatility makes them significant in the bioremediation of environments contaminated with such pollutants. nih.gov
Table 2: Microbial Degradation of 5-Nitroguaiacol
| Microorganism | Degradation Capability | Key Observation | Reference |
| Rhodococcus opacus | Utilizes 5-nitroguaiacol as sole carbon and energy source. | Stoichiometric release of nitrite. | nih.gov |
| Rhodococcus sp. | Utilizes 5-nitroguaiacol as sole carbon and energy source. | Stoichiometric release of nitrite. | nih.gov |
Identification of Environmental Transformation Products
The identification of transformation products is crucial for understanding the complete environmental fate of this compound and assessing any potential risks associated with its degradation.
Photodegradation Products:
Studies on the photolysis of 5-nitroguaiacol have indicated that the degradation process leads to a mixture of products. While specific structures of all transformation products have not been fully characterized, the observed processes of denitration, hydroxylation, and changes in the carbon skeleton suggest the formation of various smaller organic molecules. nih.gov The formation of colored intermediates (chromophores) also points to the generation of new chemical species during photodegradation. nih.gov
Biotransformation Products:
The primary identified biotransformation product from the degradation of 5-nitroguaiacol by Rhodococcus species is the nitrite ion (NO2-) . nih.gov The stoichiometric release of nitrite confirms the cleavage of the nitro group from the aromatic ring as a key step in the biodegradation pathway. The subsequent fate of the aromatic ring post-denitration has not been explicitly detailed for 5-nitroguaiacol. However, based on the known metabolic pathways in Rhodococcus for other aromatic compounds, it is expected that the resulting dearomatized ring is further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to carbon dioxide and water). mdpi.comresearchgate.net
Further research is required to fully identify the complete suite of transformation products formed during both the photodegradation and biodegradation of this compound and its parent compound, 5-nitroguaiacol.
Table 3: Identified Transformation Products of 5-Nitroguaiacol
| Transformation Process | Identified Product(s) | Reference |
| Photodegradation | Chromophores (unspecified) | nih.gov |
| Biodegradation by Rhodococcus sp. | Nitrite (NO2-) | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Sulfate (B86663) Ester Hydrolysis
The hydrolysis of sulfate esters is a critical reaction in numerous biological pathways, and understanding its catalysis is paramount. While naturally occurring sulfatases are effective, future research is poised to move beyond these native enzymes. The development of novel catalytic systems for the hydrolysis of substrates like sodium 2-methoxy-5-nitrophenyl sulfate represents a significant and promising research avenue.
Future work will likely focus on the design and synthesis of artificial enzymes or biomimetic catalysts. These systems could be engineered to exhibit enhanced stability, substrate specificity, or catalytic efficiency compared to their natural counterparts. Research into intramolecular catalysis of sulfate ester hydrolysis provides a model for designing catalysts that incorporate functional groups capable of facilitating the reaction. acs.org
Furthermore, the mechanisms of known sulfatases, such as those from Pseudomonas aeruginosa, offer a blueprint for developing new catalysts. nih.govresearchgate.net These enzymes utilize a unique Cα-formylglycine hydrate (B1144303) as the catalytic residue to initiate a nucleophilic attack on the sulfur atom. nih.gov Future catalytic systems could incorporate similar aldehyde or ketone hydrates to mimic this mechanism. There are different classes of sulfatases that catalyze the cleavage of the sulfate ester bond through various mechanisms, including nucleophilic attack at the sulfur center (S-O bond cleavage) or the carbon center (C-O bond cleavage). researchgate.net Investigating these distinct mechanisms with substrates like this compound could inspire the creation of catalysts with tailored regioselectivity.
Exploration of Advanced Computational Models for Complex Biological Interactions
Computational chemistry offers powerful tools for dissecting complex molecular interactions at a level of detail that is often inaccessible through experimental methods alone. Future research on this compound will increasingly leverage advanced computational models to predict and understand its behavior in biological systems.
Theoretical studies have already provided significant insights into the hydrolysis mechanisms of aryl sulfate and sulfamate (B1201201) esters, demonstrating how computational approaches can distinguish between different reaction pathways (SN1 vs. SN2). nih.gov Building on this, future computational work could focus on several key areas. Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to model the enzymatic hydrolysis of this compound by various sulfatases. These models can elucidate the precise transition state structures, activation energies, and the roles of active site residues, providing a detailed map of the catalytic cycle. researchgate.net
Beyond hydrolysis, computational models can explore the interactions of this compound with other biological targets. Docking studies and molecular dynamics simulations can predict binding affinities and modes of interaction with proteins, nucleic acids, and other biomolecules. This is particularly relevant for understanding any potential biological activity. Furthermore, time-dependent density functional theory (LR-TDDFT) calculations, which have been used to study the photochemistry of related compounds like ortho-nitrophenol, could be applied to this compound to understand its excited-state properties and potential for light-induced reactions. acs.org
Synthesis of Novel Analogs for Targeted Research Applications
The synthesis of novel analogs of this compound is a cornerstone of future research, enabling the systematic exploration of structure-activity relationships and the development of specialized molecular probes. By modifying the core structure, researchers can fine-tune the compound's chemical, physical, and biological properties for specific applications.
A comprehensive approach to synthesizing sulfate esters, utilizing protecting groups like the stable neopentyl group or the labile isobutyl group, has been developed and can be adapted for creating a library of analogs. nih.gov Future synthetic efforts could focus on several modifications:
Aromatic Ring Substitution: Introducing different functional groups onto the phenyl ring can alter the compound's electronic properties, solubility, and steric profile. For instance, replacing the nitro group (an electron-withdrawing group) with an electron-donating group would significantly impact the lability of the sulfate ester bond. learncbse.in
Methoxy (B1213986) Group Modification: The methoxy group could be replaced with other alkyl or aryl ethers to probe its role in binding or catalysis. Demethylation to the corresponding catechol derivative could also be explored, as nitrocatechol structures are known to be of interest in medicinal chemistry. nih.gov
Isomeric Analogs: Synthesizing isomers, such as sodium 3-methoxy-4-nitrophenyl sulfate, would provide valuable tools for understanding the positional importance of the substituents for biological recognition and reactivity.
The synthesis of the precursor, 2-methoxy-5-nitrophenol (B41512) sodium salt (also known as 5-nitroguaiacol sodium salt), typically involves the nitration of guaiacol (B22219) followed by salt formation, providing a clear starting point for these synthetic explorations. bloomtechz.comchemicalbook.com By creating a diverse set of analogs, researchers can develop tools for probing enzyme active sites, modulating biological pathways, or acting as standards for analytical methods.
Interdisciplinary Approaches Integrating Chemical and Biological Research Paradigms
The full potential of research into this compound will be realized through interdisciplinary approaches that merge the principles and techniques of chemistry and biology. nih.gov The complexity of biological systems necessitates a collaborative effort where the lines between traditional scientific fields become increasingly blurred. wikipedia.org
A future integrated research program would look something like this:
Chemical Synthesis: Chemists would design and synthesize novel analogs of this compound with specific properties, as detailed in the previous section. chemscene.com
Biochemical and Enzymatic Analysis: Biochemists would use these analogs as substrates to study the kinetics and mechanisms of sulfatase enzymes. This could reveal new insights into enzyme function and promiscuity—the ability of an enzyme to catalyze different reactions. researchgate.net
Computational Modeling: As the experimental data is generated, computational chemists would refine their models to ensure they accurately reflect real-world observations, leading to more predictive and powerful simulations. acs.org
This synergistic cycle, where chemical synthesis informs biological experiments and biological results guide the design of new molecules and computational models, is the future of molecular science. ed.gov Such an approach, applied to this compound, could lead to the development of new diagnostic tools, enzyme inhibitors, or probes to better understand the critical role of sulfation in biology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium 2-methoxy-5-nitrophenyl sulfate with high purity for research purposes?
- Methodological Answer : Synthesis typically involves sulfonation of 2-methoxy-5-nitrophenol using sulfuric acid or sulfur trioxide under controlled anhydrous conditions. Post-synthesis purification can be achieved via recrystallization in ethanol-water mixtures or silica gel column chromatography. Purity verification requires HPLC (C18 column, mobile phase: methanol/water gradient, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. Ensure residual solvents are removed under vacuum .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies aromatic protons (δ 7.8–8.2 ppm for nitro-substituted ring) and methoxy group (δ 3.9 ppm). ¹³C NMR confirms sulfonate (δ ~125 ppm) and nitro (δ ~150 ppm) groups.
- HPLC : Use a C18 column with UV detection; retention time and peak symmetry indicate purity (>98% by area normalization).
- Mass Spectrometry : ESI-MS in negative mode should show [M–Na]⁻ ion at m/z corresponding to the molecular formula .
Advanced Research Questions
Q. What experimental designs are optimal for studying the photoinduced proton release mechanism of this compound in lipid bilayer systems?
- Methodological Answer :
- Bilayer Lipid Membrane (BLM) Setup : Use planar BLM (e.g., diphytanoylphosphatidylcholine) in a buffered electrolyte solution (pH 7.4). Incorporate the compound into the membrane phase.
- Photoactivation : Irradiate with UV light (365 nm LED, 10 mW/cm²) to trigger proton release.
- Electrostatic Potential Measurement : Employ microelectrodes or voltage-clamp techniques to monitor surface potential changes (range: -15 to -30 mV). Control temperature (25°C) and ionic strength (e.g., 100 mM KCl) to minimize artifacts .
Q. How do variations in pH and temperature affect the photochemical efficiency and proton release kinetics of this compound?
- Methodological Answer :
- pH Dependence : Conduct experiments in buffered solutions (pH 4–9). At lower pH (<6), proton release accelerates due to reduced electrostatic repulsion between sulfonate groups and released H⁺.
- Temperature Effects : Use a thermostated cell (20–40°C). Arrhenius analysis reveals activation energy (~45 kJ/mol) for the photolytic cleavage of the sulfate group. Kinetic assays (stopped-flow spectroscopy) quantify proton release rates .
Q. What analytical techniques can resolve contradictions in reported proton release capacities across studies?
- Methodological Answer :
- Standardization : Replicate experiments under identical conditions (light intensity, buffer composition).
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during proton release.
- Fluorimetric Assays : Use pH-sensitive dyes (e.g., BCECF) to track H⁺ concentration in real time. Cross-validate with electrophysiological recordings on BLM systems .
Key Experimental Parameters from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
